Asparenomycin

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

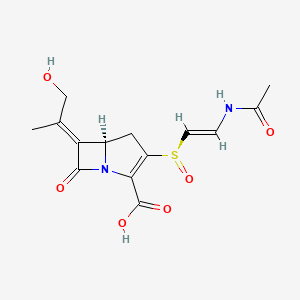

2D Structure

3D Structure

Propiedades

Número CAS |

76466-24-5 |

|---|---|

Fórmula molecular |

C14H16N2O6S |

Peso molecular |

340.35 g/mol |

Nombre IUPAC |

(5R,6E)-3-[(R)-[(E)-2-acetamidoethenyl]sulfinyl]-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C14H16N2O6S/c1-7(6-17)11-9-5-10(23(22)4-3-15-8(2)18)12(14(20)21)16(9)13(11)19/h3-4,9,17H,5-6H2,1-2H3,(H,15,18)(H,20,21)/b4-3+,11-7+/t9-,23-/m1/s1 |

Clave InChI |

KJQZKTFSANMFQJ-LUFSYTLSSA-N |

SMILES |

CC(=C1C2CC(=C(N2C1=O)C(=O)O)S(=O)C=CNC(=O)C)CO |

SMILES isomérico |

C/C(=C\1/[C@H]2CC(=C(N2C1=O)C(=O)O)[S@](=O)/C=C/NC(=O)C)/CO |

SMILES canónico |

CC(=C1C2CC(=C(N2C1=O)C(=O)O)S(=O)C=CNC(=O)C)CO |

Sinónimos |

asparenomycin asparenomycin A asparenomycin B asparenomycin C |

Origen del producto |

United States |

Historical Trajectory of Carbapenem Discovery and Asparenomycin S Significance

The journey of carbapenem (B1253116) antibiotics began with the discovery of thienamycin (B194209) in 1976, a groundbreaking finding that unveiled a new class of potent β-lactam antibiotics. clockss.orgmicrobenotes.com This discovery triggered extensive research efforts, leading to the isolation of numerous other carbapenems from natural sources in a relatively short period, including the olivanic acids, carpetimycins, and the asparenomycins. clockss.org Asparenomycins A, B, and C were identified as new carbapenem antibiotics, notable for their powerful antibacterial activity and their ability to inhibit β-lactamases, the enzymes responsible for bacterial resistance to many antibiotics. smolecule.comjst.go.jpdoi.org

The significance of asparenomycin lies in its distinct chemical structure. Unlike many other carbapenems, asparenomycins feature a 1-(hydroxymethyl)ethylidene group at the C-6 position and a single asymmetric carbon at C-5, presenting unique challenges and opportunities for synthetic chemistry. acs.org This structural novelty made this compound a key target for total synthesis, driving the development of new stereocontrolled synthetic methods. acs.orgjst.go.jp The successful synthesis of asparenomycins not only represented a major achievement in organic chemistry but also paved the way for the creation of various analogs, allowing for detailed studies of structure-activity relationships. clockss.orgdoi.org

Foundational Importance of Asparenomycin As a Chemical Probe and Research Scaffold

Beyond its intrinsic antibacterial properties, asparenomycin serves as a valuable tool in chemical biology and medicinal chemistry. Its core structure acts as a research scaffold, providing a template for the synthesis of novel derivatives and chemical probes designed to investigate biological processes. doi.orgrjeid.comresearchgate.net

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins, by interacting with specific targets. rjeid.comresearchgate.net this compound and its analogs are utilized in this capacity to explore the mechanisms of bacterial cell wall synthesis and β-lactamase inhibition. ontosight.ai By modifying the side chains of the this compound scaffold, researchers can create a library of related compounds. These analogs are then used to probe the active sites of enzymes like penicillin-binding proteins (PBPs) and β-lactamases, providing insights into their function and informing the design of new, more effective antibiotics. ontosight.aidoi.orgbeilstein-journals.org

The synthesis of this compound analogs with altered side chains has been a key strategy for investigating structure-activity relationships. doi.orgnih.gov For example, the creation of an analog with a 4β-methyl group demonstrated a significant increase in chemical stability compared to this compound A, although it was less effective as a β-lactamase inhibitor. doi.org Such studies, which rely on the this compound scaffold, are crucial for understanding how specific structural features contribute to biological activity and for developing compounds with improved therapeutic properties. clockss.orgdoi.org

Methodological Approaches and Research Paradigms in Asparenomycin Investigation

Identification and Characterization of this compound-Producing Microorganisms

The discovery of asparenomycins resulted from a systematic screening of microorganisms for new carbapenem antibiotics. smolecule.com This effort led to the identification of two distinct bacterial strains capable of producing these compounds.

Through a screening program, the streptomycete isolate designated PA-31088 was identified as a producer of new carbapenem antibiotics. nih.gov Taxonomic studies of this strain revealed it to be a new species, for which the name Streptomyces tokunonensis sp. nov. was proposed. nih.govresearchgate.net This strain is a primary source for the production of this compound A, this compound B, and this compound C. nih.govnih.gov The isolation of a novel species, S. tokunonensis, highlighted the significance of microbial diversity in the discovery of new natural products. smolecule.com

In addition to S. tokunonensis, a second strain, PA-39504, was also found to produce Asparenomycins A, B, and C. nih.govresearchgate.net This isolate was identified as a strain of Streptomyces argenteolus. nih.govresearchgate.net Both S. tokunonensis and S. argenteolus are recognized as the natural producers of the this compound family of antibiotics. huidacollection.cnmedchemexpress.com

| Producing Microorganism | Strain Designation | Antibiotics Produced |

| Streptomyces tokunonensis | PA-31088 | Asparenomycins A, B, C |

| Streptomyces argenteolus | PA-39504 | Asparenomycins A, B, C |

Streptomyces tokunonensis (PA-31088) as a Primary Source of Asparenomycins A, B, and C

Fermentation Strategies and Extraction Techniques for this compound Isolation

The production of asparenomycins is achieved through submerged fermentation of the producing Streptomyces strains. nih.govresearchgate.net This process involves cultivating the microorganisms in large-scale bioreactors, which can range in capacity from 30 to 4,000 liters, under controlled conditions to maximize the yield of the desired antibiotics. vulcanchem.com

The fermentation medium is a critical factor for successful production. For the related this compound C, a medium containing components such as tomato paste, dextrin, and yeast has been utilized. vulcanchem.com After the fermentation cycle is complete, the first step in isolation is the separation of the microbial biomass from the liquid fermentation broth, typically by filtration. researchgate.net

The resulting filtrate, which contains the dissolved antibiotics, is then subjected to extraction procedures. nih.gov Solvent extraction is a common method, where an organic solvent like ethyl acetate (B1210297) is mixed with the fermentation broth. researchgate.net The asparenomycins, being more soluble in the organic phase, are transferred from the aqueous broth to the solvent, which is then separated for further processing. researchgate.net

| Step | Technique | Description |

| Cultivation | Submerged Fermentation | Growth of Streptomyces spp. in a liquid nutrient medium within a bioreactor. researchgate.netvulcanchem.com |

| Separation | Filtration | The fermentation broth is filtered to remove bacterial cells and other solid materials. researchgate.net |

| Extraction | Solvent Extraction | The cell-free filtrate is mixed with an organic solvent to transfer the this compound into the solvent phase. researchgate.net |

| Concentration | Evaporation | The solvent containing the antibiotic is evaporated to yield a crude extract. researchgate.net |

Advanced Chromatographic and Spectroscopic Methods for this compound Purification

Following initial extraction, the crude product contains a mixture of the different asparenomycins and other metabolites. To isolate and purify each specific compound, advanced analytical techniques are required.

Chromatography is the primary method for purification. High-Pressure Liquid Chromatography (HPLC) has been specifically documented as a technique used in the isolation of asparenomycins. nih.gov This method separates compounds based on their differential interactions with a stationary phase packed in a column and a mobile liquid phase. Other standard chromatographic techniques, such as column chromatography on silica (B1680970) gel or gel filtration (e.g., using Sephadex), are also routinely employed in the purification of natural products from microbial sources. mdpi.comnih.gov

Once purified, the chemical structures of Asparenomycins A, B, and C are confirmed using various spectroscopic methods. These techniques are essential for elucidating the complex molecular architecture of the compounds. While specific spectroscopic data for this compound is detailed in specialized literature, standard methods include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the precise structure and molecular weight. mdpi.com

| Technique | Purpose | Details |

| High-Pressure Liquid Chromatography (HPLC) | Purification | Separates Asparenomycins A, B, and C from each other and from impurities based on polarity. nih.gov |

| Column Chromatography | Purification | A general method used for separating components of a mixture. mdpi.com |

| Gel Filtration Chromatography | Purification | Separates molecules based on their size. nih.gov |

| Spectroscopy (NMR, MS) | Structural Elucidation | Used to determine the exact chemical structure and molecular weight of the purified compounds. mdpi.com |

Overview of the this compound Biosynthetic Route within Complex Carbapenem Pathways

Carbapenems are a class of β-lactam antibiotics characterized by a carbapenem core structure. They are broadly classified into simple and complex carbapenems. researchgate.net The simpler carbapenems, like (5R)-carbapen-2-em-3-carboxylic acid, are produced by bacteria such as Pectobacterium and Serratia. researchgate.net In contrast, the more structurally diverse and complex carbapenems, including this compound and the well-known thienamycin (B194209), are synthesized by Streptomyces species. researchgate.netnih.gov

The biosynthetic pathways for these complex carbapenems, while sharing a common bicyclic core, diverge in the functionalization at the C2 and C6 positions. researchgate.net The C6 side chain, in particular, exhibits significant diversity, ranging from a single carbon in northienamycin (B1679969) to the characteristic ethyl group in thienamycin and the isopropyl group in asparenomycins. nih.gov This structural variation is a key determinant of their antibiotic properties. nih.govbiorxiv.org The biosynthesis of these side chains is a critical area of research, with studies revealing the central role of a single class of enzymes in their construction. researchgate.netnih.gov

Identification and Mechanistic Characterization of Key Biosynthetic Enzymes

The construction of the diverse C6 alkyl substituents in complex carbapenems is orchestrated by a fascinating family of enzymes. nih.gov Central to this process are cobalamin-dependent radical S-adenosylmethionine (rSAM) enzymes, which catalyze sequential methylation reactions. nih.govnih.gov

Cobalamin-Dependent Radical S-Adenosylmethionine (rSAM) Enzymes in this compound Biosynthesis

Cobalamin (Vitamin B12)-dependent radical S-adenosylmethionine (rSAM) enzymes are a superfamily of enzymes that catalyze a wide array of challenging chemical reactions. nih.govresearchgate.net In the biosynthesis of this compound, a key rSAM enzyme, TokK, is responsible for installing the C6-isopropyl side chain. nih.govresearchgate.netuniprot.org These enzymes utilize a [4Fe-4S] cluster to reductively cleave S-adenosylmethionine (SAM), generating a highly reactive 5'-deoxyadenosyl radical. nih.govrsc.org This radical initiates the reaction by abstracting a hydrogen atom from the substrate. rsc.org

The mechanism of TokK involves the use of two molecules of SAM. rsc.org One is reductively cleaved to generate the 5'-deoxyadenosyl radical, which abstracts a hydrogen from the C6 position of the carbapenam (B8450946) precursor. rsc.org The resulting substrate radical is then methylated by methylcobalamin (B1676134), which is formed from the reaction of a second SAM molecule with cob(I)alamin. rsc.org This process occurs in a sequential, non-processive manner to build the isopropyl group. nih.gov

Functional Analysis of TokK, a Sequential Methylase in C6-Isopropyl Side Chain Formation

TokK, from Streptomyces tokunonensis, is a cobalamin-dependent radical SAM methylase that catalyzes three consecutive methylations to form the C6-isopropyl group of this compound. nih.govnih.govuniprot.org Time-course analyses of TokK's activity show a stepwise process. nih.govresearchgate.net The enzyme first adds one methyl group to the carbapenam substrate, followed by a second and then a third methylation to yield the final isopropyl-substituted product. nih.govresearchgate.net This sequential methylation is a remarkable feat of enzymatic control, ensuring the precise construction of the side chain. nih.gov

Structural studies of TokK have provided significant insights into its mechanism. biorxiv.orgresearchgate.netnih.gov The crystal structure of TokK, both with and without its substrate, reveals how the enzyme positions the carbapenam for sequential methylation. biorxiv.orgnih.gov The substrate is located in close proximity to the cobalamin cofactor, facilitating the transfer of the methyl group. biorxiv.org Stereochemical studies have shown that TokK selectively abstracts the 6-pro-S hydrogen and the methyl group is added to the opposite face, resulting in an inversion of configuration at C6. rsc.org

Comparative Enzymatic Studies with Related Carbapenem Biosynthesis Pathways (e.g., Thienamycin)

A comparative analysis of TokK with its ortholog, ThnK from Streptomyces cattleya, which is responsible for the biosynthesis of the C6-ethyl side chain of thienamycin, highlights the subtle enzymatic differences that lead to product diversity. nih.govnih.gov ThnK and TokK share 79% sequence identity and act on the same carbapenam precursor. rsc.orgacs.org However, while TokK performs three methylations, ThnK only catalyzes two. nih.govnih.gov

Kinetic studies reveal that ThnK rapidly converts the substrate to the mono- and di-methylated products, with no significant formation of a tri-methylated product. nih.gov In contrast, TokK proceeds to the tri-methylated isopropyl product, albeit at a slower rate for the third methylation step. nih.govresearchgate.net This difference in catalytic activity, despite high sequence similarity, underscores how subtle changes in enzyme structure and kinetics can lead to the biosynthesis of distinct natural products. acs.org

Genetic Basis and Transcriptional Regulation of this compound Biosynthetic Gene Clusters

The genes responsible for this compound biosynthesis are organized in a biosynthetic gene cluster (BGC). dp.techoutbreak.info A gene cluster is a group of two or more genes within an organism's DNA that encode for similar proteins or polypeptides, which collectively share a generalized function and are often located near each other on the same chromosome. wikipedia.org In fungi, these clusters often include genes for the backbone synthase, tailoring enzymes, transporters, and regulatory proteins. nih.govbiorxiv.org The co-localization and co-regulation of these genes ensure the efficient production of the final natural product. wikipedia.org

The regulation of carbapenem BGCs is complex. In Streptomyces, transcriptional regulation often involves pathway-specific regulators. For instance, in the biosynthesis of daptomycin, the TetR family transcriptional regulator AtrA directly binds to the promoter of the dptE gene to positively regulate the expression of the gene cluster. nih.gov Similarly, the MM 4550 gene cluster in Streptomyces argenteolus contains genes for a two-component response system believed to regulate its production. nih.gov While the specific transcriptional regulators for the this compound cluster are a subject of ongoing research, it is likely that a similar system of dedicated regulatory proteins controls its expression.

Chemoenzymatic and Synthetic Biology Approaches for Biosynthetic Pathway Engineering

The elucidation of biosynthetic pathways opens up opportunities for chemoenzymatic and synthetic biology approaches to produce novel or improved antibiotics. scruttonlab.comrsc.org By understanding the function of each enzyme, researchers can engineer these pathways to create new carbapenem derivatives. chalmers.semdpi.comnih.gov

Synthetic biology tools allow for the design and construction of new metabolic pathways in microbial hosts. mdpi.com This can involve expressing genes from the this compound BGC in a heterologous host, such as E. coli or other Streptomyces species, to produce the antibiotic or its precursors. nih.gov Furthermore, by swapping domains or entire enzymes between different carbapenem pathways, it may be possible to generate hybrid antibiotics with altered side chains and potentially improved therapeutic properties. rsc.org For example, introducing the tokK gene into a thienamycin-producing strain could potentially lead to the production of this compound or novel hybrid carbapenems. These approaches hold promise for overcoming antibiotic resistance by creating a new arsenal (B13267) of potent therapeutic agents. scruttonlab.com

Molecular Mechanisms of Asparenomycin Action at the Cellular Level

Asparenomycin's Role as a Potent Beta-Lactamase Inhibitor

A primary component of this compound's efficacy is its ability to neutralize β-lactamases, the enzymes that bacteria produce to inactivate most β-lactam antibiotics. wikipedia.org Asparenomycins A, B, and C have demonstrated the ability to inhibit a wide spectrum of β-lactamases, including both penicillinases and cephalosporinases, often at concentrations below 3 μM. nih.gov This inhibitory action is crucial for its effectiveness against bacteria that have acquired resistance to other penicillins and cephalosporins. researchgate.net

The inhibition of β-lactamases by this compound is a dynamic and progressive process. nih.gov Kinetic studies reveal that this compound A functions by acylating the β-lactamase enzyme, leading to the formation of a stable enzyme-inhibitor complex. nih.gov This covalent modification renders the enzyme inactive. The process is characterized by time-dependent inhibition, indicating that the interaction strengthens over time. nih.gov

While specific Ki values for this compound against a wide range of enzymes are not extensively documented in publicly available literature, data from closely related carbapenems like Carpetimycin A illustrate the potent nature of this class of inhibitors. The affinity (Ki) of these compounds for various β-lactamases is often significantly higher than that of the enzymes' natural substrates, making them effective competitive inhibitors. asm.org

Table 1: Illustrative Inhibition Data for Carpetimycins (Related Carbapenems) Against Various Penicillinases

This table presents kinetic data for Carpetimycins A and B to demonstrate the typical inhibitory potency of carbapenems against β-lactamase enzymes. Data for this compound itself is limited in available literature.

| Enzyme Source | Substrate | Inhibitor | Km (μM) | Ki (μM) |

| E. coli ML1410 | Penicillin G | Carpetimycin A | 24 | 0.003 |

| Carpetimycin B | 24 | 0.002 | ||

| P. vulgaris 1028 | Penicillin G | Carpetimycin A | 13 | 0.015 |

| Carpetimycin B | 13 | 0.005 | ||

| S. aureus 203 | Penicillin G | Carpetimycin A | 19 | 0.002 |

| Carpetimycin B | 19 | 0.001 |

Data sourced from a 1981 study on Carpetimycins A and B. asm.org

The potent inhibitory activity of this compound is intrinsically linked to its unique molecular architecture. As a carbapenem (B1253116), it possesses a bicyclic ring system where the five-membered ring contains a carbon atom instead of a sulfur atom, fused to the β-lactam ring. This structure confers a high degree of ring strain and reactivity.

Key structural features contributing to its function include:

The Carbapenem Core: Provides inherent stability against hydrolysis by many β-lactamases compared to penicillins and cephalosporins. researchgate.net

The 6-hydroxyethyl Side Chain: This feature is crucial for its broad-spectrum activity and its ability to act as a "slow substrate" or inhibitor for many β-lactamases. frontiersin.org

Specific Stereochemistry: The precise three-dimensional arrangement of atoms is critical for effective binding to the active site of β-lactamases and PBPs.

4β-methyl Group Substitution: The synthesis of an this compound analog containing a 4β-methyl group demonstrated that while chemical stability increased, its effectiveness as a β-lactamase inhibitor was reduced. doi.org This highlights the critical role of the native scaffold in optimizing interactions with the target enzyme.

The mechanism involves the inhibitor mimicking the structure of the normal substrate (a penicillin or cephalosporin). The strained β-lactam ring of this compound is attacked by a serine residue in the active site of the β-lactamase, forming a covalent acyl-enzyme intermediate. frontiersin.org However, unlike typical substrates, this complex is highly stable and deacylates very slowly, effectively sequestering and inactivating the enzyme.

Inhibition Kinetics and Binding Dynamics with Specific Beta-Lactamases

Interactions of this compound with Bacterial Cell Wall Synthesis Enzymes (e.g., Penicillin-Binding Proteins)

The ultimate bactericidal effect of this compound, like all β-lactam antibiotics, stems from its interaction with Penicillin-Binding Proteins (PBPs). wikipedia.org PBPs are bacterial enzymes, specifically transpeptidases, that are essential for the final steps of peptidoglycan synthesis, which forms the bacterial cell wall. etflin.com By catalyzing the cross-linking of peptide chains, PBPs give the cell wall its structural rigidity. wikipedia.org

This compound binds to the active site of these essential PBPs. This binding is covalent and effectively irreversible, inactivating the enzyme. wikipedia.org The antibiotic acts as a structural analog of the D-Ala-D-Ala terminus of the peptidoglycan strands that are the natural substrate for the PBP. The inactivation of multiple PBPs prevents the necessary cross-linking of the cell wall, leading to a loss of structural integrity, cell lysis, and ultimately, bacterial death. etflin.com

Table 2: General Role of Key Penicillin-Binding Proteins in Bacteria

| PBP Class | General Function | Consequence of Inhibition |

| High Molecular Weight (HMW) PBPs | ||

| Class A (e.g., PBP1a, PBP1b) | Bifunctional: Transpeptidase and Transglycosylase activity (cell wall elongation) | Cell lysis |

| Class B (e.g., PBP2, PBP3) | Transpeptidase activity (cell shape determination, septum formation) | Abnormal cell morphology (e.g., filamentation, ovoid cells), lysis |

| Low Molecular Weight (LMW) PBPs | ||

| Class C (e.g., PBP4, PBP5, PBP6) | Carboxypeptidase activity (peptidoglycan maturation) | Generally non-essential for viability, but can contribute to resistance phenotypes |

This table provides a generalized overview of PBP functions. Specific roles can vary between bacterial species. wikipedia.orgetflin.complos.org

Cellular Responses and Metabolic Perturbations Induced by this compound

The inhibition of cell wall synthesis and β-lactamases by this compound does not occur in isolation. These primary actions trigger a complex network of cellular stress responses and cause significant metabolic disturbances within the bacterium as it attempts to survive the assault. oup.comoup.com

Upon exposure to β-lactams like this compound, bacteria activate several stress response pathways:

Envelope Stress Responses: Damage to the peptidoglycan layer induces specific stress responses like the Cpx and Rcs systems in Gram-negative bacteria. oup.comasm.org These systems sense disruptions in the cell envelope and alter gene expression to try and mitigate the damage and enhance survival. oup.com The BaeSR response, for instance, can be induced by β-lactams and upregulates efflux pumps to expel toxic compounds. oup.com

SOS Response: DNA damage, which can be a secondary effect of the cellular chaos induced by antibiotics, can trigger the SOS response, a global response to DNA damage that can increase mutation rates. nih.gov

General Stress Response: Antibiotic treatment can induce a general stress response, often controlled by the alternative sigma factor RpoS (σS), which prepares the cell for survival under harsh conditions. nih.gov

From a metabolic standpoint, bactericidal antibiotics cause profound shifts in cellular physiology:

Metabolic Downshift: To conserve resources and potentially enter a more tolerant "persister" state, bacteria under antibiotic stress often suppress high-energy metabolic pathways like the tricarboxylic acid (TCA) cycle. mdpi.comfrontiersin.org

Redox Imbalance and ROS Production: The disruption of normal metabolic flow, particularly in aerobic respiration, can lead to the production of reactive oxygen species (ROS), which cause further damage to cellular components like DNA, proteins, and lipids. frontiersin.org

Perturbation of Peptidoglycan Recycling: The inhibition of PBPs and the resulting damage to the cell wall lead to the release and accumulation of peptidoglycan fragments. plos.org These fragments are not just cellular debris; they can act as signaling molecules, for example, by binding to cytoplasmic regulators to induce the expression of resistance genes, such as those for β-lactamases. plos.org

Alterations in Amino Acid and Nucleotide Metabolism: Bacteria may alter amino acid and nucleotide synthesis and degradation pathways to adapt to the stress. mdpi.com For example, some amino acids linked to cellular repair may be selectively upregulated to cope with oxidative damage. frontiersin.org In some carbapenem-resistant bacteria, a decline in central carbon metabolism has been linked to a decrease in purine (B94841) metabolism and ATP levels. acs.org

In essence, this compound's initial attack on the cell wall triggers a desperate, system-wide struggle within the bacterium, involving intricate stress signaling and a dramatic reprogramming of its core metabolism.

Structure Activity Relationship Sar Studies of Asparenomycin and Its Congeners

Design and Synthesis of Asparenomycin Analogues for SAR Elucidation

A key area of investigation has been the synthesis of analogues with modifications to the carbapenem (B1253116) core and its side chains. smolecule.com For instance, an analogue featuring a 4-beta-methyl group was synthesized to evaluate its impact on stability. nih.govresearchgate.net The total synthesis of this compound C, a naturally occurring congener, has also been achieved, providing valuable comparative data. tandfonline.comkisti.re.kr

Understanding the biosynthetic pathways of asparenomycins has also informed the design of new analogues. The enzyme TokK, a cobalamin-dependent radical S-adenosylmethionine (SAM) enzyme, is responsible for constructing the C6 isopropyl side chain through three sequential methylation steps. nih.govnih.gov This detailed enzymatic insight provides a blueprint for designing and potentially synthesizing novel C6-substituted analogues. Synthetic methods have been developed to achieve stereocontrol, which is essential for producing biologically active compounds. smolecule.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgjocpr.com These models use physicochemical properties or molecular descriptors to predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. wikipedia.orgmdpi.com

While specific, detailed QSAR models for this compound derivatives are not extensively reported in publicly available literature, the principles of QSAR can be readily applied. A typical QSAR study for this compound would involve the following steps:

Data Set Compilation : A series of this compound analogues with experimentally determined biological activities (e.g., Minimum Inhibitory Concentration against various bacterial strains) would be collected. nih.gov

Descriptor Calculation : For each analogue, a wide range of molecular descriptors would be calculated. Relevant descriptors for this compound could include steric parameters (e.g., size and shape of the C6 side chain), electronic properties (e.g., charge distribution around the β-lactam ring), and lipophilicity (logP).

Model Development : Statistical methods, such as multiple linear regression (MLR), would be used to build a mathematical equation correlating the descriptors with biological activity. researchgate.net

Model Validation : The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.gov

Such a model could quantitatively predict how modifications, like altering the C6 side chain or introducing substituents on the carbapenem core, would affect the antibacterial potency, guiding the synthesis of more effective analogues.

Impact of Specific Structural Modifications on Biological Activity and Stability

Systematic modifications of the this compound structure have yielded crucial insights into the roles of different functional groups.

The C6 side chain is a key determinant of the biological activity of carbapenems. researchgate.net In this compound, this is a hydroxyethylidene or related group. smolecule.com The biosynthesis of this side chain is a complex process; the enzyme TokK from Streptomyces tokunonensis builds the C6 isopropyl chain by performing three sequential methylations on a carbapenam (B8450946) precursor. nih.govnih.gov This is distinct from the biosynthesis of thienamycin (B194209), where the related enzyme ThnK installs a C6 ethyl chain via two methylations. nih.govacs.org

SAR studies have revealed that modifications to this side chain have significant consequences. For example, the removal of a methyl group from the C6 hydroxyethylidene side chain has been shown to enhance the compound's ability to inhibit β-lactamases, which are enzymes that confer bacterial resistance. smolecule.com However, this modification also comes with a trade-off, as it leads to a decrease in the chemical stability of the molecule. smolecule.com This highlights the delicate balance between enhancing enzymatic inhibition and maintaining the structural integrity required for therapeutic use.

Table 1: Effect of C6 Side Chain Modification on this compound Activity

| Modification | Impact on β-Lactamase Inhibition | Impact on Chemical Stability |

|---|

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is critically important for the biological activity of this compound, as it is for most drugs. ontosight.ainih.govmhmedical.com The specific spatial orientation of the substituents on the bicyclic core dictates how the molecule interacts with its biological targets, such as penicillin-binding proteins (PBPs) and β-lactamases. ontosight.airesearchgate.net

A significant challenge in the development of early carbapenems was their susceptibility to degradation by the renal enzyme dehydropeptidase-I (DHP-I). researchgate.netnih.gov The introduction of a 1β-methyl group in compounds like meropenem (B701) proved to be a successful strategy to confer stability against this enzyme. researchgate.netasm.orgoup.com

To investigate a similar strategy for this compound, an analogue with a 4-beta-methyl group was synthesized and studied. nih.govresearchgate.net The results of this research were twofold:

Chemical Stability : The presence of the 4-beta-methyl group led to a significant increase in the chemical stability of the this compound analogue compared to the parent compound, this compound A. nih.govresearchgate.net

Enzymatic Stability : Despite the enhanced chemical stability, the 4-beta-methyl group did not increase the molecule's stability against the DHP-I enzyme from kidneys. nih.govresearchgate.net

This finding indicates that while the 4-beta-methyl group shores up the molecule against general chemical degradation, it does not prevent metabolism by DHP-I in the same way it does for other carbapenems. This suggests that other structural factors may also play a role in the interaction with DHP-I. oup.com

Table 2: Stability of this compound A vs. its 4-β-Methyl Analog

| Compound | Chemical Stability | Stability to Kidney Dehydropeptidase (DHP-I) |

|---|---|---|

| This compound A | Baseline | Susceptible |

Preclinical Pharmacological and Mechanistic Investigations of Asparenomycin

In Vitro Antibacterial Spectrum and Efficacy of Asparenomycin

This compound has demonstrated a broad spectrum of antibacterial activity, showing effectiveness against a range of Gram-positive and Gram-negative bacteria. ontosight.ai The asparenomycins, including this compound A, B, and C, are noted for their potent inhibition of a wide array of β-lactamases, which are enzymes produced by bacteria that confer resistance to many β-lactam antibiotics. nih.gov

Studies have shown that this compound A is a potent inhibitor of Richmond and Sykes group Ia, Ib, and Ic β-lactamases. asm.org Its inhibitory activity against these enzymes is reported to be significantly higher than that of clavulanic acid. asm.org While information on its activity against other bacterial β-lactamases is more limited, it is considered to have a potency similar to clavulanic acid in those cases. asm.org

The antibacterial spectrum of this compound A is comparable to that of carpetimycin A, although it is generally observed to be about half as active. asm.org Different forms of this compound, such as A and B, exhibit varied activity against different bacteria, which is attributed to differences in their chemical side chains and stereochemistry. ontosight.ai For instance, this compound B has been reported to be more active than this compound A against certain bacterial strains. ontosight.ai

Table 1: In Vitro Efficacy of this compound Against Various Bacterial Enzyme Groups

| Enzyme Group | Inhibitory Potency of this compound A | Reference |

| Richmond and Sykes Group Ia | Potent inhibitor, ~100 times more potent than clavulanic acid | asm.org |

| Richmond and Sykes Group Ib | Potent inhibitor, ~100 times more potent than clavulanic acid | asm.org |

| Richmond and Sykes Group Ic | Potent inhibitor, ~100 times more potent than clavulanic acid | asm.org |

| Other bacterial β-lactamases | Potency similar to clavulanic acid | asm.org |

Mechanistic Studies of this compound in Bacterial Pathogen Models (non-human)

The primary mechanism of action for this compound involves the inhibition of bacterial cell wall synthesis. ontosight.ai This is achieved through the binding of its β-lactam ring to penicillin-binding proteins (PBPs) located in the bacterial cell wall. ontosight.ai This binding action prevents the cross-linking of peptidoglycan chains, which is a critical step in maintaining the structural integrity of the cell wall. ontosight.ai The disruption of this process ultimately leads to bacterial cell lysis and death. ontosight.ai

A key feature of this compound's mechanism is its potent ability to inhibit β-lactamases. nih.govsmolecule.com These enzymes are a primary defense mechanism for many bacteria against β-lactam antibiotics. Research on this compound A has shown that it inhibits β-lactamases from Gram-negative bacteria through a process of acylation, where it forms stable complexes with the enzymes. nih.govjst.go.jp This inhibition is progressive over time. nih.govjst.go.jp It has been observed that before one molecule of the enzyme is completely inhibited, approximately 1.8 molecules of this compound A are hydrolyzed. jst.go.jp This dual action of inhibiting cell wall synthesis and neutralizing β-lactamases makes this compound a compound of interest in overcoming bacterial resistance. smolecule.com

Pharmacokinetic Profiling of this compound in Preclinical Models

The study of a drug's absorption, distribution, metabolism, and excretion (ADME) is crucial in preclinical development. criver.comallucent.com These pharmacokinetic (PK) studies help in understanding how a compound behaves within a biological system, which is essential for evaluating its potential efficacy and safety. criver.comnih.gov

In Vitro Metabolism Studies

In vitro metabolism studies are a fundamental component of preclinical drug development, providing insights into how a drug candidate is biotransformed. nih.govnih.gov These studies often utilize various models, such as liver microsomes, S9 fractions, and hepatocytes, to characterize metabolic pathways and identify potential metabolites. nih.govevotec.com The liver is the primary site of drug metabolism, and hepatic models are central to these investigations. nih.govevotec.com

For antibiotic drugs, understanding their metabolic fate is critical. Studies using human liver microsomes have been employed to investigate the metabolism of various antibiotics, identifying metabolites formed through processes like oxidation, reduction, and hydrolysis. nih.gov The S9 fraction, which contains both microsomal and cytosolic enzymes, is also a valuable tool as it can assess both Phase I and Phase II metabolic reactions. evotec.comunil.ch While specific in vitro metabolism data for this compound is not detailed in the provided search results, the general methodologies described are standard for assessing the metabolic stability and pathways of new chemical entities. nih.govevotec.com

Absorption and Distribution Characteristics in Model Systems

The absorption and distribution of a drug determine its concentration at the target site. allucent.com Preclinical studies in animal models are used to evaluate these parameters. mdpi.com For instance, studies might involve administering the compound through various routes (e.g., intravenous, oral) and measuring its concentration in plasma and different tissues over time. mdpi.com

While specific absorption and distribution data for this compound in preclinical models are not available in the provided search results, the general approach involves determining key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (t1/2), and bioavailability. mdpi.com The volume of distribution (Vss) is a key parameter that indicates the extent of tissue distribution. nih.gov For example, a high Vss suggests extensive tissue distribution. nih.gov The distribution to specific tissues can be further investigated using techniques like radiolabeling. nih.gov

Investigation of this compound's Efficacy in Non-Human Infection Models

The in vivo efficacy of an antibiotic is a critical determinant of its therapeutic potential. nih.gov Non-human infection models, such as murine models, are commonly used to assess how an antibiotic performs in a living organism. nih.govmdpi.com These studies can provide data on the drug's ability to reduce bacterial burden and improve survival rates. nih.govnih.gov

The efficacy of an antibiotic in these models is often correlated with pharmacokinetic/pharmacodynamic (PK/PD) indices, such as the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC). nih.gov While specific efficacy studies for this compound in non-human infection models were not detailed in the search results, the general methodology involves infecting animals with a pathogen and then treating them with the investigational drug. nih.govnih.gov The outcomes, such as bacterial load in specific organs or survival, are then measured and compared to control groups. nih.govnih.gov For example, a study on apramycin (B1230331) in a murine Staphylococcus aureus septicemia model showed a significant reduction in bacterial burden compared to saline controls. nih.gov Similarly, studies on sarecycline (B560412) in a murine thigh infection model demonstrated its efficacy against S. aureus. mdpi.com Such studies would be essential to confirm the in vivo relevance of this compound's in vitro antibacterial activity.

Synthetic Methodologies for Asparenomycin and Analogues

Total Synthesis Approaches to the Asparenomycin Carbapenem (B1253116) Core Structure

The total synthesis of the this compound carbapenem core has been a significant challenge for organic chemists, primarily due to the stereochemical complexity and the reactive nature of the bicyclic β-lactam system. Various strategies have been developed to address these challenges, leading to several successful total syntheses.

Stereocontrolled Synthesis Strategies

The stereoselective construction of the carbapenem nucleus is paramount for biological activity. Key stereochemical features of this compound C include the R configuration at C-5 and the (E)-geometry of the C-6 side chain.

One of the pioneering approaches to the stereocontrolled synthesis of (-)-asparenomycin C utilized (S)-4-[(methoxycarbonyl)methyl]azetidin-2-one as a chiral starting material. A crucial step in this synthesis involved a chelation-controlled aldol (B89426) reaction combined with a Peterson olefination to establish the correct stereochemistry of the tetrasubstituted olefin side chain in a one-pot reaction. This method highlights the importance of substrate control in directing the stereochemical outcome of key bond-forming reactions.

Another strategy involves the use of asymmetric hydroformylation of 4-vinyl β-lactams, catalyzed by rhodium complexes with chiral ligands such as BINAPHOS or (S,S)-BDPP. core.ac.uk While these reactions can provide high regioselectivity for the desired branched aldehyde precursor to the C-6 side chain, achieving high diastereoselectivity for the desired β-isomer often depends on the nature of the substituent on the β-lactam nitrogen. core.ac.uk

The stereoselective synthesis of key intermediates, such as (3R,4R)-4-acetoxy-3-[(R)-1-((t-butyldimethylsilyl)oxy)ethyl]-2-azetidinone, has also been a focus of research, as these intermediates are versatile precursors for a variety of carbapenem antibiotics. researchgate.net These syntheses often employ chiral starting materials like (R)-butane-1,3-diol or utilize stereospecific reactions such as the aldol condensation of magnesium enolates. researchgate.net

| Strategy | Key Reaction(s) | Stereochemical Control | Reference(s) |

| Chiral Azetidinone Approach | Chelation-controlled aldol reaction, Peterson olefination | Substrate-controlled | |

| Asymmetric Hydroformylation | Rhodium-catalyzed hydroformylation | Ligand-controlled | core.ac.uk |

| Chiral Intermediate Synthesis | Aldol condensation of magnesium enolates | Substrate-controlled | researchgate.net |

Novel Reaction Methodologies in this compound Synthesis

The quest for more efficient and practical syntheses of this compound and other carbapenems has driven the development and application of novel reaction methodologies. These methods often aim to simplify reaction sequences, improve yields, and enhance stereocontrol.

One such methodology involves the direct conversion of carbonates into this compound esters, which streamlines the synthetic route. smolecule.comresearchgate.net Another key transformation is the Lewis acid-catalyzed rearrangement of an epoxide to an allylic alcohol, which has been utilized in the synthesis of an this compound analog. researchgate.net

The use of organometallic catalysts has also been instrumental. For instance, zwitterionic rhodium complexes have been employed as effective catalysts for various carbonylation reactions in carbapenem synthesis. acs.org Furthermore, the synthesis of β-lactams from (allenylmethyl)silanes via a [2+2] cycloaddition with chlorosulfonyl isocyanate (CSI) represents a novel approach to constructing the core azetidin-2-one (B1220530) ring, where the regiochemistry is controlled by the β-effect of silicon.

In the biosynthesis of this compound A, a unique enzymatic transformation is carried out by TokK, a cobalamin-dependent radical S-adenosylmethionine (SAM) enzyme. This enzyme catalyzes three sequential methylations to construct the C6 isopropyl group. pnas.org While this is a biological process, it highlights a novel enzymatic strategy for alkyl group installation that could inspire future synthetic methodologies.

| Methodology | Description | Application in this compound Synthesis | Reference(s) |

| Direct Carbonate Conversion | Conversion of carbonate precursors directly to this compound esters. | Total synthesis of dl-asparenomycins. | smolecule.comresearchgate.net |

| Epoxide Rearrangement | Lewis acid-catalyzed rearrangement of an epoxide to an allylic alcohol. | Synthesis of this compound analogs. | researchgate.net |

| Zwitterionic Rhodium Catalysis | Use of zwitterionic rhodium complexes for carbonylation reactions. | Hydroformylation of 4-vinyl β-lactams. | acs.org |

| Allenylsilane Cycloaddition | [2+2] cycloaddition of (allenylmethyl)silanes with CSI. | Synthesis of the this compound precursor. | |

| Enzymatic Methylation | Cobalamin-dependent radical SAM enzyme-catalyzed sequential methylations. | Biosynthesis of the C6 isopropyl group. | pnas.org |

Semisynthetic Derivatization of this compound

Semisynthesis, which involves the chemical modification of a naturally occurring compound, is a common strategy for producing novel derivatives with improved properties. wikipedia.org In the context of this compound, while total synthesis of analogs is more widely reported, the potential for semisynthetic derivatization exists by targeting the various functional groups within the molecule.

Potential sites for modification on the this compound molecule include the carboxyl group at C-2, the hydroxyl group on the C-6 side chain, and the amino group of the side chain in this compound A. General chemical reactions that could be applied include:

Oxidation and Reduction: The functional groups of this compound are susceptible to oxidation and reduction, which could lead to analogs with altered stability and activity. smolecule.com

Substitution Reactions: The various reactive sites on the molecule could undergo substitution to introduce new functionalities and potentially enhance biological activity. smolecule.com

Enzymatic modification represents another avenue for semisynthesis. gcwgandhinagar.com Aminoglycoside modifying enzymes, for instance, are known to catalyze modifications at hydroxyl and amino groups. nih.govnih.gov While not specifically reported for this compound, similar enzymatic approaches could potentially be developed to create novel derivatives. The use of enzymes in organic synthesis offers advantages such as high specificity and mild reaction conditions. gcwgandhinagar.com

It is important to note that specific examples of the semisynthetic derivatization of this compound are not extensively documented in the literature, with most efforts focused on the total synthesis of analogs.

Development of this compound-Inspired Carbapenem Congeners

The development of this compound-inspired carbapenem congeners aims to create novel antibiotics with improved properties, such as enhanced stability, broader antibacterial spectrum, or improved pharmacokinetic profiles. These efforts often involve modifying the core carbapenem structure or the side chains at the C-2 and C-6 positions.

One example is the synthesis of a 4β-methyl-substituted this compound analog. nih.govdoi.org This modification was found to significantly increase the chemical stability of the compound compared to this compound A. However, this particular analog was less effective as a β-lactamase inhibitor and did not show increased stability to kidney dehydropeptidase. nih.govdoi.org

Another approach involves the synthesis of analogs lacking the methyl group in the 6-alkylidene side chain while introducing a methyl group at the 1β-position. researchgate.net The 1β-methyl group is a common modification in carbapenem chemistry, known to confer stability against hydrolysis by dehydropeptidase-I. nih.gov

Researchers have also explored the synthesis of various carbapenem derivatives with different side chains at the C-2 position, inspired by the general structure of this compound and other carbapenems. nih.gov For example, the synthesis of S-4661, a novel 1β-methyl carbapenem, involved the development of an efficient method for introducing a sulfamoylamino group into the pyrrolidine (B122466) side chain. nih.gov

The synthesis of these congeners often relies on the versatile chemistry of β-lactam intermediates and employs a range of synthetic methodologies to construct the desired target molecules.

| Congener Type | Structural Modification | Observed/Intended Effect | Reference(s) |

| 4β-Methyl Analog | Introduction of a methyl group at the 4β-position. | Increased chemical stability. | nih.govdoi.org |

| 1β-Methyl Analog | Introduction of a 1β-methyl group and removal of the C-6 side chain methyl group. | Potential for increased stability to dehydropeptidase-I. | researchgate.net |

| Novel C-2 Side Chains | Introduction of different side chains, such as a sulfamoylamino-containing pyrrolidine. | Exploration of structure-activity relationships. | nih.gov |

Advanced Analytical and Biophysical Characterization of Asparenomycin

High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the definitive structural elucidation of complex organic molecules like asparenomycin.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. researchgate.net Unlike unit mass resolution, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas due to the mass defect of individual isotopes. acs.org

For this compound A, which has a known molecular formula of C₁₄H₁₆N₂O₆S, the theoretical exact mass can be calculated with high precision. This experimental value is critical for confirming the identity of the compound in isolated samples or complex biological matrices. Modern HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can achieve mass accuracies of less than 5 ppm, providing high confidence in formula assignment. researchgate.net Tandem mass spectrometry (MS/MS) experiments further fragment the molecule, and the resulting pattern provides unequivocal evidence for its structural backbone and the connectivity of its functional groups.

Table 1: HRMS Data for this compound A

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆N₂O₆S |

| Theoretical Exact Mass ([M+H]⁺) | 341.0802 Da |

| Mass Accuracy | < 5 ppm (Typical) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of atomic nuclei (primarily ¹H and ¹³C) within a molecule, offering detailed information about its three-dimensional structure and atom-to-atom connectivity. dp.tech

¹H NMR: A proton NMR spectrum reveals the number of distinct proton environments, their integration (ratio), and their proximity to neighboring protons through spin-spin coupling, visible as signal splitting (e.g., singlets, doublets). For this compound, ¹H NMR would be used to identify key structural motifs, such as the protons on the β-lactam core, the hydroxyethylidene side chain, and the acetylaminoethenylsulfinyl group.

¹³C NMR: A carbon NMR spectrum indicates the number of unique carbon atoms in the molecule. The chemical shift of each carbon provides insight into its hybridization (sp³, sp², sp) and the nature of its attached functional groups (e.g., carbonyl, alkene).

2D NMR Techniques: Advanced two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish direct and long-range correlations between protons and carbons, allowing for the unambiguous assignment of all signals and confirming the complete chemical structure.

While specific, publicly available NMR spectral data for this compound is limited, the following table illustrates how such data would be presented for structural confirmation.

Table 2: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for this compound A (Example Data)

| Position | Structure Moiety | Illustrative ¹H Chemical Shift (δ, ppm) | Illustrative ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| C-2 | Carboxylic Acid | - | ~165.0 |

| C-3 | β-Lactam Ring | - | ~130.0 |

| C-5 | β-Lactam Ring | ~4.2 (dd) | ~58.0 |

| C-6 | Hydroxyethylidene | ~5.5 (q) | ~140.0 |

| C-7 | Carbonyl | - | ~175.0 |

| C-9 | Side Chain Vinyl | ~6.8 (d) | ~125.0 |

| C-10 | Side Chain Vinyl | ~7.1 (dd) | ~128.0 |

| C-12 | Acetyl CH₃ | ~2.1 (s) | ~23.0 |

| C-13 | Acetyl C=O | - | ~170.0 |

| C-14 | Ethylidene CH₃ | ~1.9 (s) | ~20.0 |

| C-15 | Ethylidene CH₂OH | ~4.3 (s) | ~65.0 |

Note: This table is for illustrative purposes only and does not represent verified experimental data.

X-ray Crystallography and Cryo-Electron Microscopy of this compound-Target Complexes

To understand how this compound exerts its antibacterial effect, it is crucial to visualize its interaction with its primary molecular targets, the Penicillin-Binding Proteins (PBPs). mdpi.com X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for determining the three-dimensional structure of these drug-target complexes at atomic resolution.

X-ray Crystallography

This technique has been the gold standard for structural biology and is used to determine the atomic arrangement within a crystalline sample. nih.gov For this compound, this would involve co-crystallizing the antibiotic with a target PBP, such as PBP3 from Pseudomonas aeruginosa. The resulting crystal structure would reveal:

The precise binding orientation of this compound within the PBP active site.

The formation of a covalent acyl-enzyme intermediate between the β-lactam ring of this compound and the catalytic serine residue of the PBP, confirming its mechanism of irreversible inhibition. mdpi.com

Key non-covalent interactions (e.g., hydrogen bonds, salt bridges) between the antibiotic's side chains and amino acid residues in the PBP active site, which determine binding affinity and specificity. doi.org

While crystal structures for PBPs complexed with other carbapenems like imipenem (B608078) and β-lactams like ceftaroline (B109729) exist, a publicly deposited structure for an this compound-PBP complex is not currently available. nih.gov

Table 3: Representative Crystallographic Data for a Hypothetical this compound-PBP Complex

| Parameter | Description | Example Value |

|---|---|---|

| PDB ID | Unique Protein Data Bank Identifier | N/A |

| Resolution (Å) | Level of structural detail | 1.8 - 2.5 |

| Space Group | Symmetry of the crystal lattice | P2₁2₁2₁ |

| Key Interactions | Observed molecular bonds | Covalent bond (this compound C7 - PBP Serine Oγ), H-bonds with Thr, Asn |

Note: This table is a representative example of data obtained from such an experiment.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a powerful alternative to X-ray crystallography, especially for large, flexible, or membrane-bound protein complexes that are difficult to crystallize. Since PBPs are membrane-associated enzymes, cryo-EM could be a valuable tool for studying this compound's interaction with them in a more native-like environment. This technique could elucidate the structure of the entire PBP-asparenomycin complex embedded in a lipid nanodisc or detergent micelle, providing insights into domain movements and conformational changes that occur upon binding.

Spectroscopic and Calorimetric Analysis of this compound Interactions with Macromolecular Targets

While structural methods provide a static picture of binding, spectroscopic and calorimetric techniques offer dynamic and thermodynamic information about the interaction between this compound and its targets.

Spectroscopic Analysis

Techniques like fluorescence spectroscopy and circular dichroism (CD) can monitor binding events and resulting conformational changes in real-time.

Fluorescence Spectroscopy: Changes in the intrinsic fluorescence of a PBP (from tryptophan residues) upon binding of this compound can be used to calculate binding kinetics and affinity (dissociation constant, K_d).

Circular Dichroism (CD): CD spectroscopy is used to assess changes in the secondary and tertiary structure of a PBP upon covalent modification by this compound. For example, binding of β-lactams has been shown to increase the thermal stability of PBPs, an effect that can be quantified by monitoring the CD signal as a function of temperature. nih.gov

Calorimetric Analysis

Isothermal Titration Calorimetry (ITC) is considered the gold standard for measuring the thermodynamics of binding interactions. ITC directly measures the heat released (exothermic) or absorbed (endothermic) when an antibiotic is titrated into a solution containing its target protein. A single ITC experiment can determine:

Binding Affinity (K_a): The association constant, a measure of how tightly the ligand binds.

Stoichiometry (n): The molar ratio of antibiotic to protein in the complex.

Enthalpy (ΔH): The change in heat content of the system upon binding.

Entropy (ΔS): The change in disorder of the system upon binding.

This complete thermodynamic profile is crucial for structure-activity relationship (SAR) studies, helping to guide the chemical modification of the this compound scaffold to improve its binding affinity and efficacy. Because the reaction between β-lactams and PBPs is covalent and thus effectively irreversible, standard ITC analysis is challenging. nih.gov However, specialized techniques or analysis of the initial non-covalent binding event can still provide valuable thermodynamic data.

Table 4: Hypothetical Thermodynamic Parameters for this compound-PBP Interaction from ITC

| Thermodynamic Parameter | Symbol | Potential Value | Interpretation |

|---|---|---|---|

| Association Constant | K_a | > 10⁷ M⁻¹ | High-affinity interaction |

| Enthalpy Change | ΔH | -15 kcal/mol | Enthalpically driven (favorable H-bonding) |

| Entropy Change | ΔS | +5 cal/mol·K | Small, favorable entropic contribution |

| Stoichiometry | n | ~1.0 | 1:1 binding ratio |

Note: This table is illustrative of data derived from ITC and does not represent verified experimental results for this compound.

Asparenomycin As a Research Tool and Lead Compound

Utility of Asparenomycin in Probing Bacterial Cell Wall Biosynthesis and Resistance Mechanisms

This compound serves as a critical research tool for investigating the fundamental processes of bacterial cell wall biosynthesis and the complex mechanisms of antibiotic resistance. nih.govsciopen.comdiva-portal.org Its primary mode of action, like other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis. ontosight.aisigmaaldrich.com This is achieved through the acylation of penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan cross-linking. ontosight.aiplos.orgwikipedia.org The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death. ontosight.aisigmaaldrich.com The specific binding affinity of this compound to different PBPs allows scientists to probe the distinct roles these enzymes play in bacterial physiology and morphology. plos.orgnih.gov

A significant feature of the this compound family (A, B, and C) is their ability to inhibit a wide array of β-lactamases, the enzymes produced by bacteria to inactivate β-lactam antibiotics. nih.govjst.go.jp Research indicates that asparenomycins inhibit both cephalosporinases and penicillinases by acting as potent inhibitors that progressively acylate the enzyme's active site, forming stable complexes. nih.govjst.go.jp This inhibitory action makes this compound a valuable molecular probe to study the function and structure of various β-lactamases. nih.govmedchemexpress.com By examining its interaction with these resistance enzymes, researchers can better understand the structural requirements for β-lactamase stability and develop strategies to overcome resistance. diva-portal.orgmdpi.com

The following table details the interaction of this compound with key bacterial targets:

| Target | Interaction/Mechanism | Research Utility |

| Penicillin-Binding Proteins (PBPs) | Binds to and acylates PBPs, inhibiting peptidoglycan cross-linking. ontosight.aiwikipedia.org | Probing the specific functions of different PBPs in cell wall synthesis and maintenance. plos.orgnih.gov |

| β-Lactamases | Acts as an inhibitor, forming stable acyl-enzyme complexes with a broad range of β-lactamases. nih.govjst.go.jp | Characterizing the active sites and mechanisms of resistance enzymes. nih.govmedchemexpress.com |

This compound as a Chemical Scaffold for Novel Carbapenem (B1253116) Research

The unique chemical architecture of this compound provides a valuable scaffold for the design and synthesis of new carbapenem antibiotics. clockss.org Medicinal chemists use its core structure as a starting point for creating derivatives with improved properties, such as enhanced antibacterial potency, a broader spectrum of activity, and increased stability against inactivating enzymes like β-lactamases and human renal dehydropeptidase-I (DHP-I). clockss.orgnih.govdoi.org

Structure-activity relationship (SAR) studies are crucial in this endeavor. nih.govcreative-proteomics.comslideshare.net These studies involve systematically modifying the this compound molecule and evaluating the effects of these changes on its biological activity. nih.govcreative-proteomics.com For example, the synthesis of an analog with a 4-beta-methyl group demonstrated increased chemical stability, although it did not improve stability against DHP-I and was a less effective β-lactamase inhibitor. nih.govdoi.org Such research provides deep insights into how specific functional groups and stereochemical configurations influence the compound's efficacy and stability. capes.gov.brwikipedia.org This knowledge is instrumental in the rational design of next-generation carbapenems, guiding the development of drugs with superior therapeutic profiles. nih.govresearchgate.net

Key areas of modification on the this compound scaffold and their research goals are summarized below:

| Structural Modification Area | Research Goal | Example Finding |

| Carbapenem Core | Enhance chemical stability and resistance to enzymatic degradation. | Introduction of a 1β-methyl group improves stability against DHP-I. clockss.orgresearchgate.net |

| C2 Side-Chain | Broaden antibacterial spectrum and improve pharmacokinetic properties. clockss.org | Modifications can alter the antibacterial profile compared to derivatives with C-S bonds. clockss.org |

| C6 Side-Chain | Maintain or enhance β-lactamase stability and potent antibacterial activity. nih.gov | The trans configuration of the hydroxyethyl (B10761427) side chain is critical for β-lactamase resistance. nih.govresearchgate.net |

Comparative Research Studies with Other Carbapenem Natural Products

Comparative studies of this compound with other naturally occurring carbapenems, such as thienamycin (B194209) and the olivanic acids, have been essential for understanding the broader carbapenem class. nih.govasm.orgresearchgate.net These investigations often focus on comparing antibacterial spectra, PBP binding affinities, and stability to β-lactamases and DHP-I. rsc.orgresearchgate.netknapsackfamily.com

Thienamycin, another potent natural carbapenem, serves as a frequent benchmark. nih.gov While both this compound and thienamycin exhibit broad-spectrum activity, their profiles against specific bacterial strains can differ. asm.org A significant distinction lies in their biosynthesis and the enzymes involved, such as the methylases TokK for this compound and ThnK for thienamycin, which create structural variations. rsc.orgresearchgate.net

Furthermore, stability to the human renal enzyme DHP-I is a critical parameter that distinguishes these natural products. nih.govdoi.org Thienamycin is highly susceptible to DHP-I degradation, whereas this compound analogs have shown varied, sometimes improved, stability. clockss.orgnih.gov This comparative data has been invaluable, guiding the synthetic efforts that led to clinically successful carbapenems like imipenem (B608078) and meropenem (B701), which were engineered for greater DHP-I stability and optimized activity spectra. clockss.orgnih.govnih.gov

The table below offers a comparison of key features of this compound and other carbapenems:

| Feature | This compound A | Thienamycin | Olivanic Acids | Imipenem |

| Source | Natural (Streptomyces aspergilloides) | Natural (Streptomyces cattleya) asm.org | Natural (Streptomyces olivaceus) asm.org | Semi-synthetic derivative of thienamycin nih.gov |

| General Activity | Broad-spectrum, β-lactamase inhibitor ontosight.ainih.gov | Potent, broad-spectrum antibiotic nih.govasm.org | Potent β-lactamase inhibitors asm.org | Potent, broad-spectrum antibiotic nih.gov |

| Key Biosynthetic Enzyme | TokK (Methylase) rsc.orgresearchgate.net | ThnK (Methylase) rsc.orgresearchgate.net | N/A | N/A (Semi-synthetic) |

| Stability to DHP-I | Moderate nih.gov | Low clockss.orgnih.gov | Variable | Low (co-administered with cilastatin) clockss.orgnih.gov |

Future Directions and Unexplored Avenues in Asparenomycin Research

Discovery of Novel Biosynthetic Pathways and Enzyme Functions

The biosynthesis of asparenomycin A involves a series of complex enzymatic reactions, presenting a rich area for future discovery. nih.gov A key enzyme, TokK, has been identified as a cobalamin (B12)-dependent radical S-adenosylmethionine (SAM) enzyme responsible for constructing the C6 isopropyl side chain through three sequential methylation reactions. nih.govmdpi.com The elucidation of the TokK crystal structure provides a significant foothold for understanding its catalytic mechanism. nih.govx-mol.net This enzyme utilizes a 5'-deoxyadenosyl radical (5'-dA•) generated from the reductive cleavage of SAM to initiate the methylation cascade, with methylcobalamin (B1676134) (MeCbl) acting as the methyl donor. mdpi.comnih.govpnas.org

However, the full biosynthetic pathway remains partially uncharted. The gene cluster for this compound contains genes for other putative Cbl-dependent radical SAM enzymes whose specific functions have not yet been determined. acs.org This vast, unexplored sequence space within the radical SAM enzyme superfamily suggests that novel enzymatic functions and catalytic mechanisms are waiting to be discovered. nih.govacs.org Future research will likely focus on characterizing these unknown enzymes to complete the biosynthetic map of this compound. Understanding these novel enzymes could not only provide deeper insight into carbapenem (B1253116) biosynthesis but also yield new biocatalysts for synthetic chemistry. nih.govrsc.org

| Enzyme/Gene | Proposed or Confirmed Function | Potential for Future Research |

| TokK | A B12-dependent radical SAM methylase; catalyzes three sequential methylations to form the C6 isopropyl group. nih.govmdpi.com | Elucidating the mechanism that governs the rate of each methylation step; engineering for altered substrate specificity. nih.gov |

| Other Putative Radical SAM Enzymes | Two additional genes in the this compound cluster are annotated as Cbl-dependent AdoMet radical enzymes. acs.org | Functional characterization to determine their precise roles in the biosynthetic pathway (e.g., epimerization, desaturation). nih.govacs.org |

| Core Biosynthetic Enzymes (e.g., CarB, CarA homologs) | Believed to be responsible for the formation of the carbapenam (B8450946) bicyclic core, similar to other carbapenems. nih.gov | Comparative genomic studies with other carbapenem pathways to understand the genetic basis for structural diversity. nih.gov |

Identification of Additional Molecular Targets for this compound

The primary antibacterial mechanism of this compound involves the inhibition of penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. ontosight.ai This mode of action is characteristic of β-lactam antibiotics. ontosight.ai Furthermore, this compound is a known inhibitor of β-lactamases, the enzymes that confer resistance to many β-lactam antibiotics, making it a powerful agent against resistant bacterial strains. smolecule.com

Beyond these established targets, the chemical structure of this compound suggests the potential for interactions with other biological molecules. This compound contains an α,β-unsaturated ketone moiety, a structural feature known as a Michael acceptor. nih.govpreprints.org This reactive group is present in many pharmacologically active compounds and can form covalent bonds with biological nucleophiles, such as cysteine residues in proteins. nih.gov This raises the possibility that this compound could have additional, "off-target" effects or molecular targets within bacterial or even eukaryotic cells that have yet to be identified.

Future research could employ network pharmacology and chemoproteomic approaches to systematically search for new molecular partners of this compound. nih.govmdpi.com Identifying additional targets could open avenues for repurposing this compound or its derivatives for new therapeutic applications beyond its current role as an antibiotic.

Application of Advanced Synthetic Biology for Enhanced this compound Production

The production of this compound through fermentation is often limited by low yields. frontiersin.org Advanced synthetic biology offers a powerful toolkit to enhance the production of this compound and to generate novel, structurally diverse analogues. nih.gov The field leverages techniques like CRISPR/Cas9 genome editing, computational modeling of metabolic pathways, and the transfer of biosynthetic gene clusters into optimized industrial host organisms such as E. coli or various Streptomyces species. phdcourses.dkijpsjournal.comcsh-asia.org

With a growing understanding of the this compound biosynthetic gene cluster, researchers can now rationally engineer the producing organisms. nih.govacs.org Overexpression of key enzymes like TokK or pathway regulators, coupled with the silencing of competing metabolic pathways, could significantly boost titers. frontiersin.org Furthermore, synthetic biology enables the creation of "unnatural" natural products by introducing engineered enzymes or feeding the pathway with synthetic precursors. This approach could generate a library of this compound derivatives with potentially improved properties. frontiersin.orgijpsjournal.com The integration of machine learning algorithms to analyze 'omics' data can further optimize strain engineering and fermentation processes for industrial-scale production. frontiersin.org

| Synthetic Biology Strategy | Application to this compound Production | Expected Outcome |

| Pathway Engineering | Overexpression of positive regulators and key biosynthetic genes in the native or a heterologous host. frontiersin.org | Increased yield of this compound. |

| Genome Editing (e.g., CRISPR/Cas9) | Deletion of competing metabolic pathways that drain precursors. ijpsjournal.com | Higher flux towards this compound biosynthesis. |

| Heterologous Expression | Transferring the entire this compound gene cluster into a well-characterized, fast-growing industrial host like E. coli or Pseudomonas putida. phdcourses.dkcsh-asia.org | Simplified and more efficient production, decoupling from the complexities of the native producer. |

| Combinatorial Biosynthesis | Introducing enzymes from other carbapenem pathways or engineered enzyme variants into the this compound pathway. nih.gov | Creation of novel this compound derivatives with potentially enhanced activity or stability. |

Development of this compound-Inspired Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling researchers to study its function in complex biological systems. promega.co.uk High-quality probes are critical tools for target validation in drug discovery. promega.co.uk Given its high potency and specific interactions with PBPs and β-lactamases, this compound is an excellent starting point for the design of such probes. smolecule.compromega.co.uk

Future work in this area would involve the synthesis of this compound derivatives that incorporate specific chemical handles for detection or covalent modification. For example, a derivative could be synthesized with a terminal alkyne or azide (B81097) for click chemistry-based labeling, or with a photoreactive group like a diazirine for photo-affinity labeling. mdpi.comrsc.org These probes could be used to:

Visualize the subcellular localization of PBPs in bacteria.

Identify and quantify the specific β-lactamases inhibited by this compound in different resistant strains.

Discover novel, unknown binding partners through chemoproteomic pulldown experiments, building on the potential for additional molecular targets. mdpi.com

The development of such tools would provide invaluable insights into the mechanisms of β-lactam antibiotic action and resistance. promega.co.uk

Research into Overcoming Molecular Resistance Mechanisms via this compound Derivatives

The rise of antibiotic resistance is a critical global health threat. ubc.ca Bacteria develop resistance to β-lactam antibiotics primarily through two mechanisms: producing β-lactamase enzymes that destroy the antibiotic, and altering the structure of the PBP target to prevent the antibiotic from binding. this compound's inherent ability to inhibit many β-lactamases makes it a promising scaffold for developing next-generation antibiotics. smolecule.com

Future research will focus on designing and synthesizing this compound derivatives to counter evolving resistance mechanisms. Medicinal chemistry efforts can be directed toward modifying the this compound structure to:

Enhance its inhibitory activity against a broader spectrum of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and carbapenemases. researchgate.net

Improve its binding affinity to mutated PBPs found in resistant strains like MRSA.

Increase its stability against enzymatic degradation.

Alter its physicochemical properties to improve penetration through the bacterial outer membrane or evade efflux pumps, which actively pump antibiotics out of the cell.

Strategies such as creating hybrid molecules that combine the this compound core with other antibacterial pharmacophores or repurposing existing drugs in combination with this compound derivatives are also promising avenues. helsinki.fi This research is vital for staying ahead of bacterial evolution and ensuring the continued efficacy of the carbapenem class of antibiotics. ubc.ca

| Resistance Mechanism | Mode of Action | Strategy for this compound Derivatives |

| Enzymatic Degradation | β-lactamase enzymes hydrolyze the β-lactam ring of the antibiotic. | Modify side chains to create steric hindrance at the active site of β-lactamases, enhancing inhibitory action. researchgate.net |

| Target Modification | Mutations in the penicillin-binding proteins (PBPs) reduce the binding affinity of the antibiotic. | Design derivatives with novel interactions or increased affinity for altered PBP binding sites. |

| Reduced Permeability | Changes in the bacterial outer membrane (e.g., porin channels) prevent the antibiotic from reaching its target. | Alter the size, charge, and polarity of the molecule to facilitate entry through alternative routes. |

| Efflux Pumps | Bacteria actively pump the antibiotic out of the cell, preventing it from reaching a therapeutic concentration. | Create derivatives that are not recognized as substrates by common efflux pump systems. |

Q & A

Q. What is the molecular mechanism of action of Asparenomycin, and how does it differ from other β-lactam antibiotics?

Methodological Answer:

- Step 1: Conduct comparative structural analysis using X-ray crystallography or cryo-EM to map this compound’s binding affinity to penicillin-binding proteins (PBPs) vs. other β-lactams.

- Step 2: Use in vitro enzymatic assays (e.g., nitrocefin hydrolysis) to quantify inhibition kinetics .

- Step 3: Validate findings via genomic sequencing of resistant bacterial strains to identify mutations in PBPs linked to this compound resistance .

Q. What experimental models are most suitable for evaluating this compound’s efficacy against multidrug-resistant Gram-negative pathogens?

Methodological Answer: